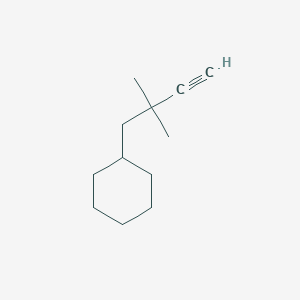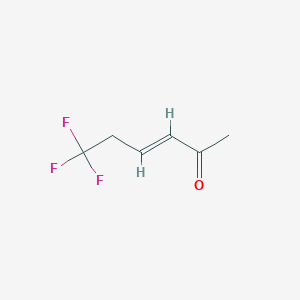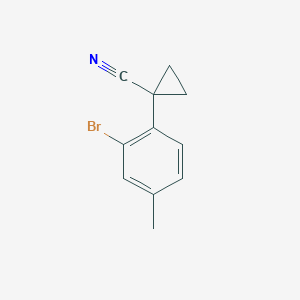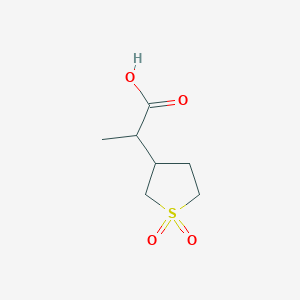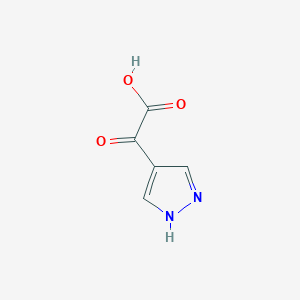
2-oxo-2-(1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-2-(1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the pyrazole ring imparts unique chemical properties, making it a versatile building block for synthesizing more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(1H-pyrazol-4-yl)acetic acid typically involves the oxidation of 2-(pyrazol-4-yl)ethanol. One efficient approach is the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines, followed by oxidation using potassium permanganate (KMnO4) . This method yields this compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.
化学反応の分析
Types of Reactions
2-oxo-2-(1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(pyrazol-4-yl)ethanol yields this compound .
科学的研究の応用
2-oxo-2-(1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 2-oxo-2-(1H-pyrazol-4-yl)acetic acid involves interactions with various molecular targets. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the compound’s derivatives and their intended applications .
類似化合物との比較
Similar Compounds
2-oxo-2-(1H-pyrazol-3-yl)acetic acid: Similar in structure but differs in the position of the pyrazole ring.
2-oxo-2-(1H-pyrazol-5-yl)acetic acid: Another isomer with different chemical properties.
Uniqueness
Its derivatives exhibit distinct biological and chemical properties, making it a valuable compound for various research fields .
特性
分子式 |
C5H4N2O3 |
|---|---|
分子量 |
140.10 g/mol |
IUPAC名 |
2-oxo-2-(1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H4N2O3/c8-4(5(9)10)3-1-6-7-2-3/h1-2H,(H,6,7)(H,9,10) |
InChIキー |
VLSKTPLUADFXIK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1)C(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)
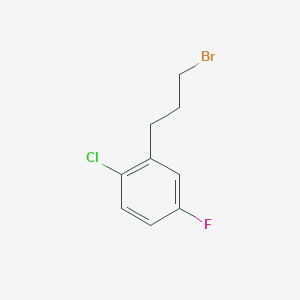
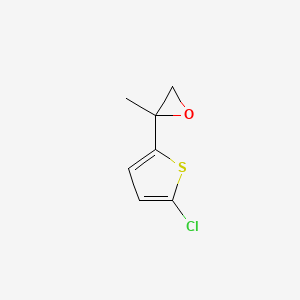


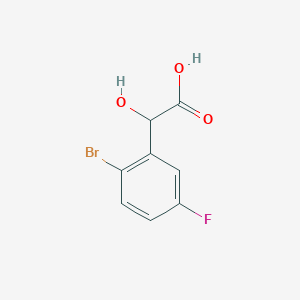
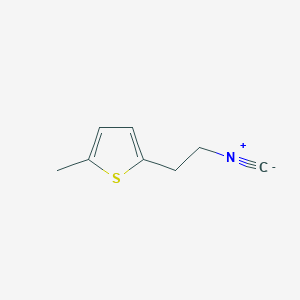
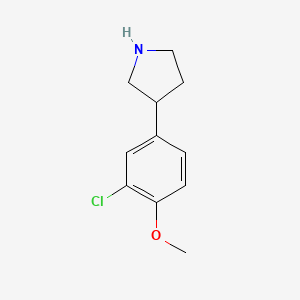
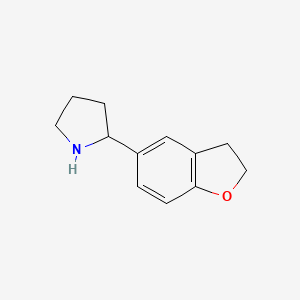
![(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
